リストセチン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

An antibiotic mixture of two components, A and B, obtained from Nocardia lurida (or the same substance produced by any other means). It is no longer used clinically because of its toxicity. It causes platelet agglutination and blood coagulation and is used to assay those functions in vitro.

科学的研究の応用

血小板凝集試験

リストセチンは、リストセチン誘導血小板凝集(RIPA)試験で使用されます . この試験は、血小板機能を評価し、血小板機能不全症の詳細を示します . これは、血小板糖タンパク質(GP)Ibα-V-IX複合体とフォン・ヴィレブランド因子(VWF)の相互作用の存在と完全性を決定するためのインビトロ試験です .

フォン・ヴィレブランド病の診断

リストセチンは、フォン・ヴィレブランド病(VWD)の診断に使用されます . 正常な血漿とPRPを混合し、1.0 mg/mLのリストセチンで再チャレンジした後に、異常なRIPAトレースが修正された場合、VWF機能/量の欠損が示唆されます .

VWDタイプ2Bの識別

より低用量のリストセチン(0.5 mg/mL)でのRIPA混合研究は、フォン・ヴィレブランド病タイプ2B(VWD2B)をまれな血小板タイプ(PT)VWDから識別するため、およびVWD2Bの表現型的な実験室診断のために推奨されます .

血小板活性化におけるCXCL12との相乗効果

リストセチンは、ヒト血小板活性化においてCXCL12と相乗効果があることが判明しました . 閾値未満の用量のリストセチンとCXCL12の同時刺激は、血小板凝集を相乗的に誘導します .

血小板活性化の基礎となるメカニズムの調査

リストセチンは、血小板活性化の基礎となるメカニズムを調査する研究に使用されます . たとえば、低用量のリストセチンとCXCL12の組み合わせは、血小板凝集におけるRho/RhoキナーゼとRacの役割を研究するために使用されてきました .

VWFとGPIbα-V-IXの相互作用の研究

リストセチンは、VWFとGPIbα-V-IXの相互作用の研究に使用されます . この相互作用は、一次止血の過程に不可欠です .

作用機序

Target of Action

Ristocetin, a glycopeptide antibiotic, primarily targets the von Willebrand factor (vWF) and the platelet receptor glycoprotein Ib (GpIb) in the blood . The interaction between Ristocetin and these targets plays a crucial role in platelet aggregation, a key process in blood clotting .

Mode of Action

Ristocetin acts by inducing the binding of von Willebrand factor to the platelet receptor glycoprotein Ib . When Ristocetin is added to normal blood, it causes agglutination of fixed platelets or initiates the initial agglutination phase of aggregation of live platelets .

Biochemical Pathways

Ristocetin’s action affects the biochemical pathway involving von Willebrand factor and platelet receptor glycoprotein Ib . The binding of these two components, facilitated by Ristocetin, leads to platelet aggregation, a crucial step in the formation of a blood clot . This interaction is essential for primary hemostasis, the process that stops bleeding following vascular injury .

Pharmacokinetics

It is known that ristocetin was previously used clinically to treat staphylococcal infections but is no longer used due to its side effects, including thrombocytopenia and platelet agglutination . Today, it is used solely in vitro to assay these functions in the diagnosis of conditions such as von Willebrand disease and Bernard–Soulier syndrome .

Result of Action

The primary result of Ristocetin’s action is the agglutination of platelets, which is a key step in blood clotting . By facilitating the binding of von Willebrand factor to the platelet receptor glycoprotein Ib, Ristocetin induces platelet aggregation . This process is crucial in the formation of a blood clot, which helps prevent excessive bleeding following vascular injury .

Action Environment

The action of Ristocetin is influenced by the environment in which it operates. For instance, the presence of von Willebrand factor and platelet receptor glycoprotein Ib in the blood is necessary for Ristocetin to exert its effects . Furthermore, the pH of the environment can affect the activity of Ristocetin, with a rapid loss of activity observed above a pH of 7.5 .

生化学分析

Biochemical Properties

Ristocetin interacts with several biomolecules, most notably von Willebrand factor (VWF) and the platelet receptor glycoprotein Ib (GpIb) . The interaction between Ristocetin and VWF promotes the binding of VWF to GpIb, leading to platelet agglutination . This property of Ristocetin is utilized in laboratory tests to assess the function of VWF and the integrity of the platelet glycoprotein Ib-IX-V complex .

Cellular Effects

Ristocetin has significant effects on cells, particularly platelets. It induces platelet aggregation, which is a crucial step in the formation of a blood clot . In addition, Ristocetin has been found to cause a 95% inhibition in the incorporation of lysine-14C and inorganic 32P into the staphylococcal cell wall .

Molecular Mechanism

The molecular mechanism of Ristocetin’s action involves its ability to cause von Willebrand factor to bind the platelet receptor glycoprotein Ib (GpIb). When Ristocetin is added to normal blood, it causes agglutination .

Temporal Effects in Laboratory Settings

Ristocetin’s effects can change over time in laboratory settings. For instance, the Ristocetin-induced platelet aggregation (RIPA) test uses different concentrations of Ristocetin to measure the response of VWF/GPIbα-V-IX over time . This test can help identify defects in VWF or in GPIbα-V-IX function .

Transport and Distribution

Given its role in promoting the interaction of VWF with GpIb, it can be inferred that Ristocetin likely interacts with these proteins in the blood plasma .

Subcellular Localization

Given its role in promoting the interaction of VWF with GpIb, it is likely that Ristocetin acts in the extracellular space where it can interact with these proteins .

生物活性

Ristocetin is a glycopeptide antibiotic derived from the fermentation of Nocardia lurida. Although it was initially used for its antibacterial properties, its significant role in hematology, particularly in platelet function and von Willebrand factor (vWF) interactions, has garnered considerable attention. This article explores the biological activity of ristocetin, focusing on its mechanisms, clinical applications, and research findings.

Ristocetin primarily induces platelet agglutination through its interaction with vWF and the glycoprotein Ib (GpIb) complex on the platelet surface. The binding mechanism involves:

- Electrostatic Interactions : Ristocetin alters the electrostatic forces between GpIb and vWF, facilitating their interaction under high shear conditions typical in microcirculation .

- Phenolic Group Role : Studies indicate that the phenolic groups of ristocetin are crucial for both its antibiotic and platelet agglutinating activities. Modifications that impair these groups lead to a loss of activity .

Clinical Applications

Ristocetin's ability to induce platelet aggregation is utilized in diagnosing various bleeding disorders, particularly von Willebrand disease (VWD). The Ristocetin-Induced Platelet Agglutination (RIPA) test is a critical assay in this context.

RIPA Testing

The RIPA test measures the degree of platelet agglutination in response to varying concentrations of ristocetin. Key findings include:

- Normal vs. Abnormal Responses : In patients with VWD, particularly Type 2B, low concentrations of ristocetin can induce significant agglutination. Conversely, Type 1 and Type 3 VWD typically show diminished responses .

- Diagnostic Utility : Ristocetin serves as a valuable reagent for evaluating patients with bleeding disorders, providing insights into the functionality of vWF in relation to platelet aggregation .

Research Findings

Recent studies have expanded our understanding of ristocetin's role in hemostasis and its implications in various clinical scenarios.

Case Studies and Data Analysis

- Trauma Patients : A study involving 233 trauma patients revealed that those with traumatic brain injuries (TBI) exhibited significantly lower platelet aggregation responses to ristocetin compared to non-TBI patients (p = 0.03). This suggests an altered hemostatic response in TBI cases .

- Discrepancies in Test Results : Investigations into discrepancies between RIPA and ristocetin cofactor activity (RCA) highlighted that while both tests assess vWF function, they may yield different results due to underlying pathophysiological variations .

Summary of Findings

特性

CAS番号 |

1404-55-3 |

|---|---|

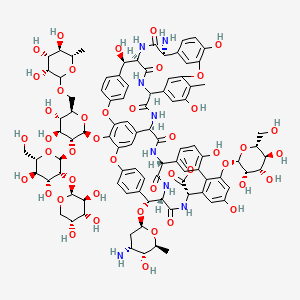

分子式 |

C95H110N8O44 |

分子量 |

2067.9 g/mol |

IUPAC名 |

methyl (1S,2R,18R,19R,22S,34S,37R,40R,52S)-22-amino-2-[(2S,4R,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-64-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-[[(3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-18,26,31,44,49-pentahydroxy-30-methyl-21,35,38,54,56,59-hexaoxo-47-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3(66),4,6(65),8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49-henicosaene-52-carboxylate |

InChI |

InChI=1S/C95H110N8O44/c1-30-47(109)18-37-20-49(30)139-50-19-35(9-16-46(50)108)59(97)84(125)102-64-68(113)33-5-11-40(12-6-33)137-52-21-38-22-53(81(52)145-95-83(76(121)72(117)56(143-95)29-134-91-78(123)73(118)67(112)32(3)136-91)147-94-82(75(120)71(116)55(27-105)142-94)146-92-77(122)69(114)48(110)28-133-92)138-41-13-7-34(8-14-41)80(144-57-25-44(96)66(111)31(2)135-57)65-89(130)101-63(90(131)132-4)43-23-39(106)24-51(140-93-79(124)74(119)70(115)54(26-104)141-93)58(43)42-17-36(10-15-45(42)107)60(85(126)103-65)98-87(128)62(38)99-86(127)61(37)100-88(64)129/h5-24,31-32,44,48,54-57,59-80,82-83,91-95,104-124H,25-29,96-97H2,1-4H3,(H,98,128)(H,99,127)(H,100,129)(H,101,130)(H,102,125)(H,103,126)/t31-,32-,44+,48+,54+,55-,56+,57+,59-,60+,61-,62+,63-,64+,65-,66-,67-,68+,69+,70+,71-,72+,73+,74-,75+,76-,77-,78+,79-,80+,82+,83+,91?,92-,93+,94-,95-/m0/s1 |

InChIキー |

VUOPFFVAZTUEGW-CFURMEHTSA-N |

SMILES |

CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)OC5C(C(C(C(O5)CO)O)O)O)C6=C(C=CC(=C6)C(C(=O)N3)NC(=O)C7C8=CC(=C(C(=C8)OC9=CC=C2C=C9)OC1C(C(C(C(O1)COC1C(C(C(C(O1)C)O)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)OC1C(C(C(CO1)O)O)O)OC1=CC=C(C=C1)C(C1C(=O)NC(C2=CC(=C(C(=C2)OC2=C(C=CC(=C2)C(C(=O)N1)N)O)C)O)C(=O)N7)O)O)C(=O)OC)N)O |

異性体SMILES |

C[C@H]1[C@@H]([C@@H](C[C@H](O1)O[C@H]2[C@H]3C(=O)N[C@@H](C4=C(C(=CC(=C4)O)O[C@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=C(C=CC(=C6)[C@H](C(=O)N3)NC(=O)[C@H]7C8=CC(=C(C(=C8)OC9=CC=C2C=C9)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)CO)O)O)O[C@H]1[C@H]([C@@H]([C@@H](CO1)O)O)O)OC1=CC=C(C=C1)[C@H]([C@@H]1C(=O)N[C@@H](C2=CC(=C(C(=C2)OC2=C(C=CC(=C2)[C@@H](C(=O)N1)N)O)C)O)C(=O)N7)O)O)C(=O)OC)N)O |

正規SMILES |

CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)OC5C(C(C(C(O5)CO)O)O)O)C6=C(C=CC(=C6)C(C(=O)N3)NC(=O)C7C8=CC(=C(C(=C8)OC9=CC=C2C=C9)OC1C(C(C(C(O1)COC1C(C(C(C(O1)C)O)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)OC1C(C(C(CO1)O)O)O)OC1=CC=C(C=C1)C(C1C(=O)NC(C2=CC(=C(C(=C2)OC2=C(C=CC(=C2)C(C(=O)N1)N)O)C)O)C(=O)N7)O)O)C(=O)OC)N)O |

外観 |

Solid powder |

Key on ui other cas no. |

1404-55-3 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Ristocetin Ristomycin |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。